Tokoronin
Description
Structure
3D Structure
Properties
CAS No. |
27530-69-4 |
|---|---|
Molecular Formula |
C32H52O9 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14S,15R,16S,18R)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C32H52O9/c1-15-7-10-32(39-13-15)16(2)24-23(41-32)12-20-18-6-5-17-11-21(33)26(36)28(31(17,4)19(18)8-9-30(20,24)3)40-29-27(37)25(35)22(34)14-38-29/h15-29,33-37H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29+,30+,31+,32-/m1/s1 |
InChI Key |
GZMNAJUVLAIUAJ-QULIKHEVSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(C(C(C6)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)OC1 |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H]([C@@H]([C@H](C6)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(C(C(C6)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Isolation and Comprehensive Structural Characterization of Tokoronin
Advanced Chromatographic Methodologies for Isolation
The initial stages of isolating Tokoronin from the complex matrix of Dioscorea tokoro rhizomes typically involve various chromatographic methods, progressing from crude extracts to highly purified compounds hmdb.cadrugbank.comresearchgate.net.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound and other saponins (B1172615) from plant extracts researchgate.netnih.govfrontiersin.orghmdb.caintertek.com. This method excels in separating compounds based on their differential interactions with a stationary phase and a mobile phase hmdb.ca. Reversed-phase HPLC (RP-HPLC), often employing C-18 columns and mobile phases like acetonitrile, is particularly effective for purifying complex mixtures of natural products, including long-chain synthetic oligonucleotides and bioactive compounds, achieving high precision and purity, often exceeding 98% for isolated compounds frontiersin.orghmdb.caintertek.com. The high mass load capacity of modern HPLC columns allows for semi-preparative and preparative purifications, enabling the isolation of target compounds from closely eluting impurities intertek.com.
Beyond HPLC, Countercurrent Chromatography (CCC) plays a significant role in the preparative isolation of saponins, including those related to this compound researchgate.netresearchgate.netresearchgate.netresearchgate.nethmdb.caresearchgate.netrsc.org. CCC is a liquid-liquid partition chromatography technique that uniquely eliminates the need for a solid support, thereby preventing irreversible adsorption of the analyte and ensuring high recovery researchgate.netrsc.org. This method relies on the differential partitioning of compounds between two immiscible liquid phases researchgate.netrsc.org. Variations such as High-Speed Countercurrent Chromatography (HSCCC) and Droplet Countercurrent Chromatography (DCCC) have been successfully applied for the separation of saponins, offering advantages in terms of sample recovery and versatility in solvent system selection researchgate.netresearchgate.netresearchgate.nethmdb.ca. Prior to these advanced techniques, initial purification steps often involve general column chromatography, such as silica (B1680970) gel column chromatography or Sephadex LH-20 chromatography, to partially purify the crude plant extracts drugbank.comresearchgate.nethmdb.ca.
Ensuring the purity of isolated this compound is critical for accurate structural elucidation and subsequent studies. Several analytical techniques are employed for this assessment frontiersin.orgchemrxiv.org. High-Performance Liquid Chromatography (HPLC) is routinely used to determine the chemical purity of the isolated compound, often achieving purities typically exceeding 99% frontiersin.orgchemrxiv.org. Nuclear Magnetic Resonance (NMR) spectroscopy is also a vital tool, as the presence of impurities can be readily detected through extraneous signals in the ¹H and ¹³C NMR spectra chemrxiv.org. Additionally, mass spectrometry provides a sensitive means to verify the molecular weight and detect any co-eluting contaminants chemrxiv.org.
Spectroscopic and Spectrometric Approaches for Definitive Structural Elucidation
The definitive structural elucidation of this compound involves a combination of powerful spectroscopic and spectrometric techniques that provide detailed information about its atomic connectivity, functional groups, and stereochemistry hmdb.cadrugbank.comresearchgate.netresearchgate.netchemspider.comhmdb.caresearchgate.nethmdb.ca.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the complete structure and stereochemical assignments of complex natural products like this compound hmdb.caresearchgate.netresearchgate.netresearchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely utilized hmdb.caresearchgate.net.
1D NMR (¹H-NMR and ¹³C-NMR) : Proton NMR (¹H-NMR) provides information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their coupling relationships (multiplicity and coupling constants), which are crucial for identifying various functional groups and substructures within the molecule anu.edu.auresearchgate.net. Carbon-13 NMR (¹³C-NMR) complements this by revealing the carbon skeleton, providing insights into the number of non-equivalent carbon atoms and their hybridization states anu.edu.auresearchgate.net. For spirostanol (B12661974) saponins, characteristic chemical shifts for the steroid nucleus and the attached sugar moieties are observed.
2D NMR : Two-dimensional NMR experiments are essential for establishing through-bond and through-space correlations, which are critical for piecing together the entire molecular structure and determining stereochemistry researchgate.net.
Correlation Spectroscopy (COSY) : Identifies protons that are coupled to each other, revealing adjacent proton systems.
Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons with the carbons to which they are directly attached, aiding in assigning ¹H and ¹³C signals to specific positions.
Heteronuclear Multiple Bond Correlation (HMBC) : Provides correlations between protons and carbons that are separated by two or three bonds, allowing for the identification of quaternary carbons and the elucidation of connectivity across glycosidic linkages and ring junctions.
Total Correlation Spectroscopy (TOCSY) : Reveals all protons within a spin system, which is particularly useful for identifying and assigning signals within the sugar units of glycosides.
Through the meticulous analysis of these NMR data, the precise arrangement of atoms and the stereochemical configuration of chiral centers in this compound are elucidated.
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate molecular weight information, enabling the determination of the exact molecular formula of this compound hmdb.caresearchgate.nethmdb.caresearchgate.nethmdb.ca. Techniques such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly employed for natural products like saponins hmdb.caresearchgate.net. HRMS provides the monoisotopic mass with very high precision, which is crucial for distinguishing between compounds with similar nominal masses but different elemental compositions taylorandfrancis.com. Furthermore, tandem mass spectrometry (MS/MS) experiments can provide valuable fragmentation patterns by breaking down the parent ion into characteristic product ions taylorandfrancis.comresearchgate.net. Analysis of these fragmentation pathways helps in deducing the sequence of sugar units and the structure of the aglycone (steroidal core) and the points of attachment within the saponin (B1150181) molecule taylorandfrancis.com.
Compound Names and PubChem CIDs
X-ray Crystallography in Crystalline Structure Determination
X-ray crystallography is a powerful experimental technique used to determine the atomic and molecular structure of crystalline solids at atomic resolution researchgate.netplos.orgnih.gov. It involves exposing a purified, crystallized sample to an X-ray beam plos.orgmgcub.ac.in. The regularly arranged atoms within the crystal lattice diffract the X-rays in specific directions, producing a unique diffraction pattern researchgate.netnih.govmgcub.ac.in.
For this compound, it has been reported that X-ray diffraction (XRD) analysis was utilized in its characterization materialsproject.org. However, specific crystallographic parameters such as unit cell dimensions, space group, or detailed structural coordinates for this compound were not available in the provided search results. Nonetheless, the mention of XRD indicates its application in confirming or elucidating aspects of this compound's crystalline structure.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques primarily used to determine the absolute configuration of chiral molecules scribd.comresearchgate.netyoutube.com. These methods rely on the differential interaction of optically active compounds with circularly polarized light.
Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule youtube.comresearchgate.net. When linearly polarized light passes through an optically active compound, it can become elliptically polarized if the absorption of the two circularly polarized components differs researchgate.net. The ellipticity (θ) of the light is measured, and CD spectra are typically presented as mean residue ellipticity [θ] versus wavelength researchgate.net. CD bands, like Cotton effects in ORD, are observed in the region of electronic transitions and their sign and magnitude are directly related to the absolute configuration of the chiral centers scribd.comresearchgate.netyoutube.com.
The interpretation of CD and ORD curves for absolute configuration determination often involves comparing experimental spectra with theoretically calculated spectra, frequently employing quantum chemical methods such as Time-Dependent Density Functional Theory (TDDFT) nih.govyoutube.comnih.gov. This computational approach allows for the prediction of CD and ORD patterns for different possible enantiomers, enabling a definitive assignment of absolute configuration by matching the experimental data nih.govyoutube.com. While this compound's optical rotation is known, detailed CD or full ORD spectra and their specific interpretation for its absolute configuration were not found in the search results.
Chemoinformatic and Computational Tools in Structural Validation
Chemoinformatic and computational tools play an increasingly vital role in modern chemical research, particularly in the validation of chemical structures and the exploration of chemical space nih.govfrontiersin.org. These in silico methods offer efficient and cost-effective alternatives or complements to experimental techniques.
Key Applications in Structural Validation:
Spectroscopic Data Prediction: Computational algorithms can predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C NMR) and mass spectrometry fragmentation patterns, from a proposed chemical structure nih.govresearchgate.net. This allows researchers to compare predicted data with experimental spectra to confirm or refine structural assignments nih.govresearchgate.net. Machine learning algorithms are being explored to improve the accuracy and speed of these predictions researchgate.net.
Molecular Modeling and Dynamics: Computational chemistry enables the modeling of molecular structures in three dimensions and the simulation of their dynamic behavior mgcub.ac.inmaterialsproject.org. Techniques like molecular docking and molecular dynamics (MD) simulations can assess the stability of a proposed structure, its conformational preferences, and its interactions with other molecules mgcub.ac.inmaterialsproject.org. This is particularly useful for complex natural products where experimental structural data might be challenging to obtain or interpret fully.
Database Searching and Comparison: Chemoinformatic tools facilitate searching vast chemical databases (e.g., PubChem, ChemSpider) to compare newly elucidated structures with known compounds mdpi.com. This helps in confirming the novelty of a compound or identifying known analogues, and cross-referencing properties frontiersin.org.
Quantum Chemical Calculations: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can provide highly accurate predictions of molecular properties, including geometries, vibrational frequencies (for IR), and electronic transitions (for UV/Vis, CD, and ORD) nih.govyoutube.com. These calculations are crucial for validating structures and, as mentioned previously, for determining absolute configurations when combined with experimental CD/ORD data nih.govyoutube.com.
While the provided search results indicate that this compound has been part of studies evaluating compounds from Dioscorea tokoro for biological activities materialsproject.org, there was no explicit mention of specific chemoinformatic or computational tools being used directly for the structural validation of this compound itself in the snippets. However, given the widespread adoption of these tools in natural product chemistry, it is highly probable that such methods would be employed to support and validate the structural assignments derived from experimental data for compounds like this compound.
Compound Names and PubChem CIDs
Biosynthesis and Metabolic Pathways of Tokoronin
Elucidation of Precursor Molecules in the Biosynthetic Pathway
The precise precursor molecules that directly lead to the formation of the Tokoronin aglycone, Tokorogenin, have not been definitively identified. However, based on the general understanding of steroid biosynthesis in plants, it is hypothesized that the pathway originates from primary metabolites. The biosynthesis of steroidal saponins (B1172615) typically begins with the cyclization of 2,3-oxidosqualene, a key intermediate in the isoprenoid pathway. This cyclization can lead to the formation of various steroidal skeletons, which then undergo a series of modifications to produce the final aglycone. The specific intermediates and the exact sequence of their conversion to Tokorogenin are subjects for future research.
Identification and Characterization of Key Enzymes in this compound Biosynthesis
Currently, there is no specific information available in the scientific literature that identifies or characterizes the key enzymes directly involved in the biosynthesis of this compound. Elucidating this pathway would require the identification and functional characterization of several classes of enzymes, including but not limited to:
Cycloartenol synthase (CAS) or a similar oxidosqualene cyclase responsible for the initial cyclization of 2,3-oxidosqualene.
Cytochrome P450 monooxygenases (CYP450s) , which are crucial for the hydroxylation, oxidation, and other modifications of the steroid backbone to form Tokorogenin.
Glycosyltransferases (GTs) that catalyze the attachment of sugar moieties to the Tokorogenin aglycone to form the complete this compound saponin (B1150181).
Gene Expression and Regulation of Biosynthetic Enzymes
As the enzymes themselves have not been identified, the genes encoding them and the mechanisms regulating their expression are also unknown. Future research in this area would likely involve transcriptomic analysis of Dioscorea tokoro tissues where this compound accumulates to identify candidate genes whose expression correlates with this compound production. This would be a critical step towards understanding the genetic regulation of its biosynthesis.
Enzymatic Reaction Mechanisms
Without the identification of the specific enzymes, the detailed mechanisms of the enzymatic reactions in the this compound biosynthetic pathway cannot be described. The elucidation of these mechanisms would require the isolation and in vitro characterization of each enzyme to determine its substrate specificity, catalytic activity, and the stereochemistry of the reactions it catalyzes.
Environmental and Genetic Factors Influencing this compound Production
Specific studies on the environmental and genetic factors that influence the production of this compound are not available. However, the production of secondary metabolites in plants is generally influenced by a variety of factors.
Potential Environmental Factors:
Temperature: Temperature can influence the rate of enzymatic reactions and gene expression, thereby affecting the accumulation of this compound.
Nutrient Availability: The availability of essential nutrients in the soil can impact plant growth and the allocation of resources to secondary metabolism.
Biotic and Abiotic Stress: Factors such as pathogen attack, herbivory, drought, and salinity can induce the production of secondary metabolites as part of the plant's defense response.
Potential Genetic Factors:
Genotype: Different genotypes or varieties of Dioscorea tokoro may exhibit variations in their genetic makeup, leading to differences in their capacity to produce this compound.
Gene Regulation: The expression of biosynthetic genes is controlled by a complex network of transcription factors, which can be influenced by developmental cues and environmental signals.
Chemical Synthesis and Analog Development
Strategies for Total Synthesis of Tokoronin
A total synthesis of this compound has not yet been published. However, the strategies employed for the synthesis of other complex steroidal saponins (B1172615) can provide a blueprint for a hypothetical approach to this compound. A convergent strategy would likely be the most efficient, involving the separate synthesis of the steroidal aglycone, Tokorogenin, and the oligosaccharide chain, followed by their subsequent coupling.
The synthesis of the Tokorogenin core, a (25R)-5β-spirostan-1β,2β,3α-triol, would be the central challenge. A potential starting material could be a readily available steroid with a pre-existing A/B ring system. The key transformations would involve the stereoselective introduction of the three contiguous hydroxyl groups on the A-ring. This could be achieved through a series of stereocontrolled dihydroxylation and epoxidation reactions of strategically placed double bonds within the A-ring. For instance, the use of reagents like osmium tetroxide for syn-dihydroxylation or peroxy acids for epoxidation followed by ring-opening can provide access to the desired stereoisomers. The formation of the characteristic spiroketal system of the spirostanol (B12661974) side chain is another critical step, which can often be achieved under thermodynamic control via acid-catalyzed cyclization of a suitable dihydroxyketone precursor.
| Synthetic Challenge | Potential Methodologies | Key Reagents/Conditions |
| A-ring 1,2,3-triol installation | Sequential dihydroxylation and/or epoxidation/ring-opening | OsO₄ (for syn-diols), m-CPBA (for epoxidation) followed by acid/base hydrolysis |
| Spiroketal formation | Acid-catalyzed cyclization of a dihydroxy ketone precursor | Protic or Lewis acids |
| Glycosidic bond formation | Stereoselective glycosylation | Glycosyl donors (e.g., trichloroacetimidates, thioglycosides) with appropriate promoters |
Semi-Synthetic Approaches from Related Steroidal Scaffolds
A more practical approach to obtaining this compound and its analogs is through semi-synthesis, starting from abundant naturally occurring steroidal saponins such as diosgenin (B1670711) or tigogenin. Diosgenin, in particular, is a widely used precursor in the industrial synthesis of steroidal drugs.
The conversion of diosgenin to Tokorogenin would necessitate significant modifications to the A and B rings. This would involve the reduction of the C5-C6 double bond to establish the 5β-stereochemistry, followed by the introduction of the 1β, 2β, and 3α-hydroxyl groups. The functionalization of the steroidal A-ring can be achieved through various methods, including allylic oxidation, hydroboration-oxidation, and dihydroxylation of unsaturated intermediates. nih.gov
Design and Synthesis of this compound Derivatives and Analogs
Modifications to the Tokorogenin core can involve altering the number and configuration of the hydroxyl groups on the A-ring, functionalizing other positions on the steroid skeleton, or modifying the spiroketal side chain. For example, the synthesis of analogs with different stereochemistries of the A-ring triol could help to elucidate the importance of this feature for biological activity. Furthermore, introducing functional groups at other positions of the steroid nucleus, which is a common strategy in medicinal chemistry, could lead to derivatives with enhanced properties.
| Modification Site | Type of Modification | Potential Impact |
| A-Ring Hydroxyls | Epimerization, Deoxygenation, Acylation | Probe importance of specific hydroxyl groups for activity |
| Steroid Backbone | Introduction of halogens, alkyl groups, or unsaturation | Modulate lipophilicity and metabolic stability |
| Spiroketal Side Chain | Ring opening, modification of the F-ring | Investigate the role of the spiroketal in biological interactions |
The nature of the sugar chain in saponins is known to significantly influence their biological activities. The synthesis of this compound analogs with different oligosaccharide moieties would be a key area of investigation. This could involve varying the monosaccharide units, the length of the chain, and the interglycosidic linkages. The synthesis of these modified oligosaccharides can be a complex undertaking, often requiring multi-step protecting group strategies and stereoselective glycosylation reactions. researchgate.netnih.gov The development of efficient methods for oligosaccharide synthesis is therefore critical for accessing a diverse range of this compound analogs. rsc.org
Stereoselective Synthesis Methodologies
The stereocontrolled synthesis of this compound hinges on the application of modern stereoselective methods. The establishment of the correct stereochemistry of the A-ring triol would require the use of substrate-controlled or reagent-controlled reactions. For example, Sharpless asymmetric dihydroxylation or epoxidation could be employed to introduce chirality in a predictable manner. wikipedia.org
The formation of the glycosidic linkage between the Tokorogenin aglycone and the oligosaccharide chain is another critical stereochemical challenge. The desired stereochemistry of the glycosidic bond is typically achieved through the use of specific glycosyl donors and promoters that favor the formation of one anomer over the other. umsl.eduntu.edu.sg Methods such as those involving neighboring group participation, the use of specific solvents and catalysts, and the manipulation of protecting groups on the sugar donor are all employed to achieve high stereoselectivity in glycosylation reactions. researchgate.netfrontiersin.orgresearchgate.net
Pharmacological and Biological Activities Preclinical Investigation
Anti-Melanogenesis Modulatory Effects
Investigations have demonstrated Tokoronin's ability to modulate melanogenesis, the process responsible for melanin (B1238610) production in the skin. This modulation is primarily observed through its effects on cellular models and the expression of key enzymes and transcription factors involved in melanin synthesis.
In Vitro Inhibition of Melanogenesis in Cellular Models (e.g., B16 cells)
This compound has been shown to suppress α-MSH-induced melanogenesis in B16 cells. researchgate.netnih.gov Studies evaluating several compounds isolated from Dioscorea tokoro revealed that this compound was among the most effective in inhibiting melanogenesis while exhibiting low cytotoxicity in B16 cells. nih.gov The inhibition of melanin formation and secretion by certain compounds in α-MSH-induced B16F10 cells and normal human epidermal melanocytes (NHEMs) has been linked to the downregulation of melanogenesis-related enzymes. researchgate.netresearchgate.net
Downregulation of Melanogenesis-Related Enzymes and Transcription Factors (e.g., tyrosinase, TRP-1, TRP-2, MITF, CREB)
This compound downregulates α-MSH-induced melanogenesis by suppressing the expression of key melanogenesis-related enzymes: tyrosinase, tyrosinase-related protein-1 (TRP-1), and TRP-2. researchgate.netnih.gov This effect is achieved through the inhibition of phospho-microphthalmia-associated transcription factor (p-MITF) and cAMP response element binding protein (CREB) levels. researchgate.netnih.gov MITF is a crucial nuclear transcription factor that regulates melanogenesis by activating the transcription of tyrosinase, TRP1, and TRP2. researchgate.netscienceopen.com CREB is another transcription factor that promotes MITF expression. scienceopen.comjst.go.jp
Research suggests that this compound's mechanism involves the inactivation of extracellular signal-regulated kinase (ERK), which in turn suppresses p-MITF and CREB levels, ultimately leading to the suppression of α-MSH-induced melanogenesis. researchgate.netnih.gov While the biological activity of this compound was not significantly altered by Akt or p38 MAPK inhibitors, it was reduced by a MEK/ERK inhibitor and promoted by a MEK/ERK activator, supporting the role of the MEK/ERK pathway in its anti-melanogenic effects. researchgate.netnih.gov
Interactive Data Table: Effects of this compound on Melanogenesis-Related Proteins in B16 Cells (Based on available research, a table here would typically show the relative expression levels of tyrosinase, TRP-1, TRP-2, MITF, and CREB in B16 cells treated with α-MSH with and without this compound, compared to control groups. Data would likely be presented as ratios normalized to a loading control like GAPDH, with statistical significance indicated.) researchgate.net
Anticancer Potential in Preclinical Models
Preclinical investigations have also explored this compound's potential as an anticancer agent, examining its effects on cancer cell proliferation, viability, apoptosis, cell cycle progression, and tumor growth in in vivo models.
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (e.g., ovarian, breast, lung, prostate, gastric, colon cancer cells)
While specific data on this compound's antiproliferative and cytotoxic activities across a broad panel of cancer cell lines (ovarian, breast, lung, prostate, gastric, colon) were not extensively detailed in the provided search results, the broader category of triterpene glycosides and natural compounds from plants have shown such activities. For instance, cardamonin (B96198), a chalcone, has demonstrated effectiveness against various human cancer cell lines, including breast, cervical, colon, gastric, lung, ovarian, and prostate cancer, with reported IC50 values. nih.gov Melatonin has also shown growth inhibition on some human tumor cells in vitro, including colorectal, breast, prostate, and gastric cancer cell lines. oncotarget.com Niclosamide, an anthelmintic drug, has interfered with metabolism in prostate, breast, and ovarian cancer cells and slowed the growth of colon, liver, and breast cancers. mdpi.com Protease inhibitors have also shown anticancer effects in ovarian, pancreatic, and breast cancers. mdpi.com These examples from related research suggest that evaluating this compound against a similar panel of cancer cell lines would be a relevant area of preclinical study.
Induction of Apoptosis and Modulation of Cell Cycle Progression in Neoplastic Cells
Induction of apoptosis and modulation of cell cycle progression are key mechanisms by which potential anticancer agents exert their effects. While direct evidence for this compound specifically inducing apoptosis or modulating the cell cycle in neoplastic cells was not prominent in the search results, these mechanisms are commonly observed with other natural compounds exhibiting anticancer potential in preclinical studies. For example, cardamonin has been associated with inducing apoptosis and attenuating anti-apoptotic proteins in ovarian cancer cells, as well as inducing cell cycle arrest in the G2/M phase. nih.gov Melatonin has been shown to stimulate apoptosis in colorectal cancer cells. oncotarget.com Sertraline, an SSRI, has induced apoptosis and cell cycle arrest in resistant gastric cancer cells. mdpi.com These findings in related research highlight the importance of investigating these mechanisms for this compound's potential anticancer activity.
Anti-Inflammatory Activities in Preclinical Settings
While naturally occurring saponins (B1172615), a class of compounds to which this compound belongs, have been generally reported to possess anti-inflammatory properties, specific detailed preclinical investigations focusing solely on this compound's anti-inflammatory activities are limited in the current available literature. researchgate.net
Direct evidence detailing this compound's modulation of specific inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β) or enzymes (e.g., COX-2, iNOS), in cellular systems is not extensively documented in the provided search results. Research has indicated that this compound can inactivate extracellular signal-regulated kinase (ERK) and suppress phospho-microphthalmia-associated transcription factor (p-MITF) and cAMP response element-binding protein (CREB) levels in the context of inhibiting α-melanocyte stimulating hormone (α-MSH)-induced melanogenesis in B16 cells. researchgate.netnih.gov While the MAPK pathway, which includes ERK, is known to play a role in inflammatory responses, the direct application of this mechanism to this compound's anti-inflammatory effects and its specific modulation of inflammatory mediators requires further dedicated investigation.
Specific detailed findings regarding this compound's efficacy in in vivo models of inflammation are not comprehensively available in the provided search results. Although "Anti-Inflammatory Activity in Murine Macrophages" has been associated with Dioscorea tokoro, the plant from which this compound is derived, explicit data on this compound as an isolated compound in in vivo inflammation models is not detailed. whitecross.co.jp
Immunomodulatory Properties in Experimental Models
Similar to its anti-inflammatory activities, direct and detailed preclinical data specifically on this compound's immunomodulatory properties in experimental models are not widely reported in the current search. The broader class of natural saponins, including this compound, has been noted for having immunomodulatory effects. researchgate.net However, specific mechanisms or quantitative data for this compound itself are not provided.
Metabolic Regulation in Preclinical Systems
Comprehensive preclinical studies specifically investigating this compound's role in metabolic regulation, such as its effects on glucose or lipid metabolism, are not found in the current search results. Research in metabolic regulation generally explores the intricate relationship between cellular metabolism, metabolite production, and their impact on various diseases, including metabolic syndrome disorders. novagob.orguni-tuebingen.dekuleuven.benih.gov However, this compound's specific involvement in these processes remains to be elucidated in the provided context.
Neuroprotective Activities in Preclinical Models
While "Neuroprotective and neuro-survival properties" have been generally mentioned in relation to Dioscorea tokoro containing this compound, specific and detailed preclinical investigations focusing on this compound's neuroprotective activities as an isolated compound are not extensively detailed in the current search results. whitecross.co.jp
Direct in vitro studies specifically demonstrating this compound's effects on neuronal cell survival or its role in mitigating oxidative stress in neuronal cell systems are not available in the provided information. Research on neuroprotection in preclinical models often explores how various compounds can protect neuronal cells against oxidative stress-induced damage and promote cell survival. mdpi.comfrontiersin.orgnih.govmdpi.comfrontiersin.org However, specific findings for this compound in this area are not detailed.
Exploration in In Vivo Models of Neurological Conditions
Other Documented Biological Activities (e.g., Antioxidant, Antimicrobial)
This compound has demonstrated notable biological activities, particularly in the realm of melanogenesis inhibition. Preclinical studies have shown that this compound can effectively suppress α-melanocyte-stimulating hormone (α-MSH)-induced melanogenesis in B16 cells. nih.govresearchgate.netresearchgate.net This inhibitory effect is mediated through the downregulation of key melanogenesis-related enzymes, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). nih.gov The mechanism involves the inhibition of phospho-microphthalmia-associated transcription factor (p-MITF) and cAMP response element-binding protein (CREB) levels. nih.gov Further investigation into the underlying signaling pathways revealed that the effect of this compound on melanogenesis was reduced when combined with a MEK/ERK inhibitor (U0126) and enhanced by a MEK/ERK activator (FGF2), suggesting that this compound's action involves the classical MAPK pathway. nih.gov
Table 1: Effect of this compound on Melanogenesis-Related Proteins in B16 Cells
| Protein Target | Effect of this compound (α-MSH-induced) | Pathway Involvement | Reference |
| Tyrosinase | Downregulation | Classical MAPK | nih.govresearchgate.netresearchgate.net |
| TRP-1 | Downregulation | Classical MAPK | nih.gov |
| TRP-2 | Downregulation | Classical MAPK | nih.gov |
| p-MITF | Inhibition of levels | Classical MAPK | nih.gov |
| CREB | Inhibition of levels | Classical MAPK | nih.gov |
While some plant extracts containing this compound or related compounds have been reported to possess antioxidant and antimicrobial properties, specific and direct evidence detailing this compound's isolated antioxidant or antimicrobial activity (against bacteria or fungi) is not extensively documented in the current literature. For instance, some studies discuss the antioxidant capacity and antimicrobial properties of Wigandia ecuadoriensis fractions, from which this compound can be isolated, but these activities are attributed to the broader extract rather than this compound specifically. researchgate.netresearchgate.net Computational studies have explored this compound's binding to the DNA polymerase of the monkeypox virus, suggesting a potential in silico antiviral interaction, but this does not represent in vivo antimicrobial activity against bacteria or fungi. nih.gov
Molecular and Cellular Mechanisms of Action
Identification of Specific Molecular Targets and Receptor Interactions
Studies investigating the anti-melanogenic effects of tokoronin in B16 cells have indicated its interaction with signaling pathways initiated by α-melanocyte stimulating hormone (α-MSH). α-MSH typically induces melanogenesis by activating the melanocortin 1 receptor (MC1R) signaling pathway researchgate.netmdpi.com. While direct binding studies of this compound to MC1R are not explicitly detailed in the provided search results, the observed downstream effects strongly suggest an interaction with this pathway, potentially at the receptor level or components immediately downstream. Other compounds have shown negative binding energies with MC1R, as depicted by molecular docking studies, suggesting potential interactions within this pathway researchgate.net. Further research is needed to definitively identify the specific molecular targets and characterize the nature of this compound's interaction with receptors or other upstream signaling molecules.
Elucidation of Signal Transduction Pathway Modulation
This compound has been shown to modulate several key signal transduction pathways involved in cellular processes, particularly those related to melanogenesis. Its effects on these pathways contribute to its observed biological activities.
Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., ERK, p38, JNK)
The MAPK pathway is a critical signaling cascade involved in diverse cellular functions, including proliferation, differentiation, and stress responses researchgate.netmdpi.com. Research indicates that this compound suppresses α-MSH-induced melanogenesis by inhibiting the activation of the classical MAPK pathway nih.gov. Specifically, this compound has been shown to inactivate extracellular signal-regulated kinase (ERK) nih.govresearchgate.net. Studies using inhibitors and activators of various kinases have supported this, demonstrating that the effect of this compound was reduced by a MEK/ERK inhibitor (U0126) and promoted by a MEK/ERK activator (FGF2) nih.govresearchgate.net. This suggests that ERK is a primary target within the MAPK cascade through which this compound exerts its inhibitory effect on melanogenesis nih.govresearchgate.net. While Akt and p38 MAPK are also involved in regulating downstream targets like MITF and CREB, inhibitors of Akt (wortmannin) and p38 MAPK (SB202190) did not alter the biological activity of this compound, indicating that its primary action within this context is not mediated through these kinases nih.govresearchgate.net.
PI3K/Akt/mTOR Signaling Cascades
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, proliferation, and protein synthesis frontiersin.orgoncotarget.commdpi.comspringermedizin.de. While the PI3K/Akt pathway can modulate MITF transcription and suppress melanogenesis by downregulating MITF in α-MSH-stimulated MC1R signaling, studies on this compound's direct effect on this pathway in the context of melanogenesis have shown no change in its biological activity when an Akt inhibitor (wortmannin) was used mdpi.comnih.govresearchgate.net. This suggests that while the PI3K/Akt/mTOR pathway is relevant to melanogenesis regulation, it may not be the primary pathway through which this compound exerts its inhibitory effects in the studied model.
cAMP Signaling Pathway
The cAMP signaling pathway is a crucial intracellular cascade activated downstream of MC1R, primarily associated with pigment production researchgate.netmdpi.comresearchgate.netgenome.jpkegg.jp. Activation of MC1R by α-MSH leads to the activation of adenylyl cyclase and the production of cAMP, which in turn activates protein kinase A (PKA) and cyclic AMP response element-binding protein (CREB) researchgate.netmdpi.comresearchgate.net. CREB phosphorylation induces the expression of microphthalmia-associated transcription factor (MITF) mdpi.com. This compound has been found to suppress cAMP response element binding protein (CREB) levels nih.govresearchgate.net. This inhibition of CREB, a key downstream effector of the cAMP pathway, contributes to the downregulation of melanogenesis-related enzymes nih.govresearchgate.net.
NF-κB Pathway Involvement
The NF-κB pathway is involved in various cellular processes, including inflammation, cell survival, and proliferation nih.gov. While the provided search results mention the NF-κB pathway in the context of other compounds and cellular responses nih.govresearchgate.netnii.ac.jp, there is no direct information detailing the involvement or modulation of the NF-κB pathway specifically by this compound.
Regulation of Gene Expression and Protein Synthesis
This compound's modulation of signaling pathways ultimately impacts gene expression and protein synthesis, particularly concerning melanogenesis-related proteins. This compound has been shown to suppress the expression of key melanogenesis-related enzymes, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and TRP-2 nih.govresearchgate.net. This suppression occurs through the inhibition of phospho-microphthalmia-associated transcription factor (p-MITF) and CREB levels nih.govresearchgate.net. MITF is a crucial transcription factor that regulates the expression of genes involved in melanin (B1238610) synthesis, including TYR, TYRP1, and TYRP2 researchgate.netmdpi.comresearchgate.net. By reducing the phosphorylation and levels of MITF and CREB, this compound effectively downregulates the transcription of these melanin synthesis-related genes, leading to reduced melanin formation nih.govresearchgate.net. The regulation of gene expression can occur at multiple levels, including transcription, RNA processing, and translation khanacademy.orgnih.govyoutube.com. Protein synthesis is also tightly regulated, with pathways like mTOR playing a key role in controlling translation nih.govscielo.brembopress.orgfrontiersin.org. This compound's impact on p-MITF and CREB suggests a regulatory effect at the transcriptional level of melanogenesis genes.
Summary of this compound's Effects on Signaling Pathways and Gene Expression:
| Pathway/Target | Effect of this compound | Downstream Impact | Supporting Evidence |
| Classical MAPK Pathway (specifically ERK) | Inhibition of activation (inactivation of ERK) | Suppression of p-MITF and CREB levels | nih.govresearchgate.net |
| PI3K/Akt/mTOR Signaling Cascades | No significant change in activity observed with Akt inhibitor in melanogenesis model | Not the primary pathway for this compound's anti-melanogenic effect in this context | nih.govresearchgate.net |
| cAMP Signaling Pathway (specifically CREB) | Suppression of CREB levels | Downregulation of melanogenesis-related enzyme expression | nih.govresearchgate.net |
| NF-κB Pathway | No direct information available in provided sources | Unknown | - |
| Gene Expression (TYR, TYRP1, TYRP2) | Downregulation of mRNA and protein levels | Reduced melanin synthesis | nih.govresearchgate.net |
| Protein Synthesis (Melanogenesis-related enzymes) | Suppression of expression | Reduced melanin synthesis | nih.govresearchgate.net |
This table summarizes the key findings regarding this compound's molecular and cellular mechanisms of action based on the provided search results.
Modulation of Mitochondrial Function and Cellular Redox Homeostasis
Mitochondria play a central role in cellular energy production through oxidative phosphorylation and are also significant sources of reactive oxygen species (ROS). nih.govmdpi.com Maintaining a balance of ROS levels is crucial for mitochondrial function, redox homeostasis, and the regulation of cellular processes like proliferation and differentiation. nih.gov Mitochondrial coenzyme Q (mtQ) is a key component in the electron transport chain and is involved in both electron transfer and mtROS formation. imrpress.com The redox state of the mtQ pool reflects mitochondrial bioenergetic activity and the level of oxidative stress associated with mitochondria. imrpress.com Reduced mtQ (ubiquinol) also participates in recycling other antioxidants and directly interacts with free radicals. imrpress.com Mitochondrial glutathione (B108866) (mGSH) is another critical antioxidant within mitochondria, essential for metabolizing hydrogen peroxide and maintaining redox balance. mdpi.com Depletion of mGSH can impair mitochondrial bioenergetics and increase cell death rates. mdpi.com
While the provided search results discuss the general importance of mitochondrial function and redox homeostasis and how other compounds (like tocotrienols or compounds from Wigandia ecuadorensis) can modulate these processes nih.govmdpi.comfrontiersin.orgrsc.org, specific detailed research findings on how this compound directly modulates mitochondrial function or cellular redox homeostasis are not explicitly present in the search results. The available information focuses more on its effects on melanogenesis and related signaling pathways.
Interactions with Key Enzymes (e.g., DNA Polymerase)
Enzyme interactions are a critical aspect of a compound's mechanism of action. DNA polymerases are essential enzymes involved in DNA replication and repair. patsnap.comscbt.com Inhibitors of DNA polymerases can disrupt these processes, impacting cell division and viability. patsnap.comscbt.comfrontiersin.org Some inhibitors mimic natural nucleotides, causing chain termination, while others bind to different sites on the enzyme, altering its activity. patsnap.comscbt.com
The provided search results mention the inhibition of certain enzymes by this compound in the context of melanogenesis. Specifically, this compound has been shown to downregulate α-MSH-induced melanogenesis by suppressing the expression of melanogenesis-related enzymes such as tyrosinase, tyrosinase-related protein-1 (TRP-1), and TRP-2. nih.govresearchgate.net This suppression is linked to the inhibition of phospho-microphthalmia-associated transcription factor (p-MITF) and cAMP response element binding protein (CREB) levels. nih.govresearchgate.net These transcription factors are regulated by various kinases, including those in the MAPK pathway. nih.govresearchgate.netnih.gov Research indicates that this compound's effect on melanogenesis is mediated through the inactivation of ERK, a kinase in the MAPK pathway. nih.govresearchgate.netresearchgate.netresearchgate.net
While the search results extensively discuss DNA polymerase inhibitors and their mechanisms patsnap.comscbt.comfrontiersin.orgnih.govnih.gov, there is no direct evidence in the provided snippets indicating that this compound interacts with or inhibits DNA polymerase. The enzymatic interactions described for this compound are related to the melanogenesis pathway.
Here is a summary of this compound's observed enzymatic interactions related to melanogenesis:
| Enzyme/Factor Targeted | Effect of this compound | Downstream Impact | Source |
| Tyrosinase, TRP-1, TRP-2 (Melanogenesis enzymes) | Suppression of expression | Reduced melanogenesis | nih.govresearchgate.net |
| p-MITF | Inhibition of levels | Reduced expression of melanogenesis enzymes | nih.govresearchgate.net |
| CREB | Inhibition of levels | Reduced expression of melanogenesis enzymes | nih.govresearchgate.net |
| ERK (within MAPK pathway) | Inactivation | Suppression of p-MITF and CREB levels | nih.govresearchgate.netresearchgate.netresearchgate.net |
Cellular Processes Affected: Apoptosis, Cell Cycle, Proliferation
Cellular processes such as apoptosis (programmed cell death), cell cycle progression, and proliferation are tightly regulated and crucial for tissue homeostasis. nih.govbdbiosciences.compsu.edu Imbalances in these processes can contribute to various diseases, including cancer. nih.govpsu.edumdpi.com Many natural compounds are studied for their ability to modulate these cellular events. mdpi.com
The provided search results indicate that this compound exhibits low cytotoxicity in B16 cells while effectively inhibiting melanogenesis. researchgate.net This suggests that at concentrations effective for melanogenesis inhibition, this compound does not induce significant cell death in this cell line.
While the search results discuss the general relationship between apoptosis, cell cycle, and proliferation nih.govbdbiosciences.compsu.edunih.gov and how other compounds can affect these processes (e.g., tocotrienols inducing apoptosis and cell cycle arrest mdpi.comresearchgate.net, gracillin (B1672132) inducing apoptosis and cell cycle arrest jst.go.jp), there are no specific detailed research findings in the provided snippets that describe the direct effects of this compound on apoptosis, cell cycle progression, or proliferation in various cell types. The primary reported cellular effect of this compound in the search results is the suppression of melanogenesis in B16 cells. nih.govresearchgate.netresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 441898 |
This compound, a spirostanol (B12661974) glycoside isolated from the rhizome of Dioscorea tokoro, has been investigated for its biological activities at the molecular and cellular levels. jst.go.jp Research has begun to elucidate the pathways and cellular processes influenced by this compound.
Structure Activity Relationship Sar Studies of Tokoronin and Its Analogs
Systematic Modification of the Steroidal Aglycone and Impact on Bioactivity
The steroidal aglycone forms the core structure of tokoronin. Modifications to this part of the molecule can significantly alter its biological properties. For spirostanol (B12661974) saponins (B1172615), key structural features of the aglycone include the presence and position of hydroxyl groups, the configuration at chiral centers, and the nature of the spiroketal side chain.
Analogs with variations in the steroidal skeleton or functional groups have been synthesized or isolated from natural sources to probe the importance of the aglycone for activity. For instance, the presence or absence of double bonds in the steroid ring structure can influence activity. The position and stereochemistry of hydroxyl groups on the aglycone are also critical determinants of biological activity, affecting interactions with target molecules such as proteins or cell membranes.
Differences in the aglycone structure among related spirostanol saponins like diosgenin (B1670711), yamogenin (B1678165), sarsasapogenin (B1680783), and smilagenin (B1681833) highlight the impact of subtle structural variations. Diosgenin and yamogenin are C-25 epimers with a double bond at C5-C6 nih.govnih.gov. Sarsasapogenin and smilagenin are saturated spirostanols, differing in the configuration at C-25 and the linkage between rings A and B nih.govnih.govwikipedia.org. Sarsasapogenin has a cis-linkage between rings A and B (5β configuration), which is unusual compared to the more common trans-linkage in other saturated steroids wikipedia.org. Smilagenin has a (25R)-configuration, while sarsasapogenin has a (25S)-configuration at C-25 wikipedia.org. These differences in aglycone structure contribute to their distinct biological profiles.
Role of the Oligosaccharide Moiety in Pharmacological Efficacy
The oligosaccharide chain attached to the steroidal aglycone at the C-3 position is another critical component influencing the biological activity of this compound and other saponins. The type, number, sequence, and linkage of the sugar units in the oligosaccharide chain can dramatically affect solubility, bioavailability, target binding, and ultimately, the pharmacological efficacy.
Studies on various steroidal saponins have shown that the glycosylation pattern plays a significant role in their biological activities. For example, the presence and specific arrangement of glucose, rhamnose, or xylose units can influence the interaction of the saponin (B1150181) with cell membranes, affecting processes like membrane permeability and signal transduction. The oligosaccharide moiety can also contribute to the specificity of binding to particular protein targets.
Protodioscin (B192190), a furostanol saponin related to spirostanols, contains a trisaccharide chain nih.govwikipedia.org. Methyl protodioscin is a related compound with a methoxy (B1213986) group at C-22 cdutcm.edu.cnnih.gov. The variations in the sugar moieties among different saponins contribute to their diverse biological activities. The oligosaccharide portion can modulate the activity of the aglycone, sometimes being necessary for activity, while in other cases, the aglycone itself exhibits activity after the sugar chain is cleaved by enzymes.
Stereochemical Influences on Target Binding and Biological Outcome
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial factor in the biological activity of chiral compounds like this compound. The specific configuration at chiral centers within both the steroidal aglycone and the sugar units of the oligosaccharide can dictate how the molecule interacts with biological targets, such as receptors, enzymes, or cell membranes.
For spirostanol saponins, the stereochemistry at positions like C-3, C-22, and C-25 in the aglycone is particularly important. As mentioned earlier, the difference between diosgenin (25R) and yamogenin (25S) lies in the stereochemistry at C-25 nih.govnih.govctdbase.org. Similarly, sarsasapogenin (25S, 5β) and smilagenin (25R, 5β) are C-25 epimers with a cis A-B ring junction nih.govnih.govwikipedia.org. These stereochemical differences can lead to distinct binding orientations and affinities with target molecules, resulting in varied biological responses.
Computational Modeling and In Silico Approaches for SAR Elucidation
Computational modeling and in silico approaches have become valuable tools in SAR studies of natural products like this compound. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide insights into the potential interactions between saponins and their biological targets at the molecular level. researchgate.net
Molecular docking can predict the preferred binding poses and affinities of this compound and its analogs to specific protein targets, helping to understand how structural variations influence binding. Molecular dynamics simulations can provide information about the dynamic behavior of the saponin-target complex and the stability of the interactions.
QSAR models aim to establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. By correlating structural descriptors with experimental activity data, QSAR can help identify the key structural features that are important for activity and predict the activity of new or untested analogs. researchgate.net While computational studies have begun to elucidate the SAR of polyhydroxylated spirostanol saponins, the application of machine learning in predicting bioactivity is an underexplored area with promise. researchgate.net Incorporating QSAR models could provide a predictive framework for assessing functional properties. researchgate.net
These computational methods complement experimental SAR studies by providing a theoretical basis for observed activity differences and guiding the design of new analogs with improved properties.
Analytical and Bioanalytical Methodologies for Tokoronin Research
Chromatographic Techniques for Detection and Quantification
Chromatographic techniques are fundamental for separating tokoronin from complex mixtures and determining its concentration.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, ELSD, CAD)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of various compounds, including saponins (B1172615) like this compound. scribd.com HPLC separates components in a sample based on their interactions with a stationary phase and a mobile phase. torontech.com The separated components are then detected as they elute from the column. torontech.com
Various detectors can be coupled with HPLC depending on the properties of the analyte. While UV detectors are common, their sensitivity for detecting compounds like tocols (which include tocopherols (B72186) and tocotrienols) can be limited, especially in samples with low concentrations, as their maximal absorbances in the UV range (290-300 nm) are small. aocs.org For better sensitivity and selectivity, especially in biological samples, fluorescence detection (FLD) is often preferred for compounds with inherent fluorescence. aocs.orgsigmaaldrich.com Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are also used and are particularly useful for detecting non-chromophoric compounds, which might be relevant for certain saponins.
HPLC methods involve steps such as sample preparation, selection of appropriate mobile and stationary phases, injection of the sample, separation on the column, and detection and data collection. torontech.com Accurate analysis requires proper sample preparation to ensure the sample is suitable for the system and free from interfering substances. torontech.comorganomation.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. usda.govwellcomeopenresearch.org This technique is widely used for the identification and quantitation of specific metabolites and other compounds in complex biological and environmental matrices. wellcomeopenresearch.orgnih.gov
LC-MS/MS allows for the physical separation of target compounds by LC, followed by their detection based on their mass-to-charge ratio in the mass spectrometer. usda.gov The tandem mass spectrometry (MS/MS) component provides an additional layer of specificity by fragmenting the parent ions and analyzing the resulting daughter ions, which helps in confirming the identity of the analyte and reducing interference from co-eluting compounds. usda.gov
This technique is particularly valuable for analyzing compounds present at low concentrations and in complex samples, offering high sensitivity and selectivity. LC-MS/MS methods often involve specific requirements for columns, mobile phases, and ionization conditions to optimize the detection and quantification of target analytes. wellcomeopenresearch.org Sample preparation is a critical step in LC-MS/MS analysis to extract and purify the target compounds from the matrix. usda.gov
Nuclear Magnetic Resonance (NMR) for Purity and Identity Confirmation in Quantitative Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique recognized for its exceptional discriminating power, making it valuable for both identification and quantitative analysis of chemical species. magritek.comacanthusresearch.comresearchgate.net NMR provides a specific spectral fingerprint for each compound, allowing for the identification of known compounds by comparison with databases and the structural elucidation of new compounds. magritek.com
In quantitative NMR (qNMR), the area or integral of an NMR peak is directly proportional to the number of nuclei giving rise to that signal and the concentration of the molecule in solution. acanthusresearch.com This inherent proportionality allows NMR to be used for accurate quantitative measurements, including the determination of sample purity. magritek.comacanthusresearch.compurity-iq.com Unlike some other quantitative techniques where responses can be compound-specific, NMR response is generally consistent across different nuclei of the same type under selected conditions. acanthusresearch.com
NMR can be used to determine the purity of a sample by comparing the integrals of the signals belonging to the target compound with those of impurities. stackexchange.com This can be achieved using either an external or, more commonly in purity determination, an internal calibration standard. magritek.comacanthusresearch.com The accuracy of purity measurements using NMR with an internal standard is typically high. magritek.com qNMR offers a direct measurement of purity and can sometimes provide a more comprehensive assessment than chromatographic purity alone, as it can detect species that might not be visible by certain chromatographic detectors, such as residual solvents or water. acanthusresearch.com NMR is recognized by some regulatory bodies as a Category A analytical technique due to its power in identification and its quantitative capabilities. magritek.com
Spectrophotometric and Fluorometric Assays for Biological Activity Monitoring
Spectrophotometric and fluorometric assays are analytical techniques that utilize the interaction of light with a substance to measure its concentration or monitor a biological activity.
Spectrophotometric assays measure the absorbance or transmission of light through a sample at specific wavelengths. frontiersin.org This is often used to quantify compounds that absorb light in the UV-Vis range or to monitor reactions that produce or consume such compounds. For example, spectrophotometric methods have been used to determine the total phenolic content or to measure the activity of enzymes by monitoring the change in absorbance of a substrate or product. frontiersin.orgnih.gov While some compounds like tocols have limited UV absorbance, other molecules or reaction products involving this compound might be amenable to spectrophotometric analysis. aocs.org
Fluorometric assays measure the fluorescence emitted by a substance after it absorbs light at a specific excitation wavelength. nih.gov This technique is generally more sensitive and selective than spectrophotometry for compounds that are fluorescent. Fluorometric assays are widely used in biological studies to monitor various processes, including enzyme activity and cellular events, often through the use of fluorescent probes or substrates. nih.govabcam.com For instance, fluorometric assays can be used to screen for inhibitors of enzymes by measuring the reduction or abolition of fluorescence signal produced by the cleavage of a fluorescent substrate. abcam.com Research on this compound's biological activities, such as its effect on melanogenesis-related enzymes, could potentially utilize spectrophotometric or fluorometric methods to monitor the outcomes of these interactions. researchgate.netresearchgate.net
Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is a critical initial step in the analysis of this compound, regardless of the analytical technique employed. The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering substances from the sample matrix. torontech.comorganomation.com The specific strategy depends heavily on the nature of the research matrix, which can range from plant tissues (like Dioscorea tokoro rhizomes) to biological fluids or cell cultures used in biological activity studies.
General steps in sample preparation often include collection and proper storage of the sample to prevent degradation, initial processing such as weighing or homogenization, extraction of the target compound using suitable solvents or methods, and purification steps to remove impurities. organomation.commetabolon.com Concentration of the extracted analyte may also be necessary to achieve adequate sensitivity for detection. organomation.com
For plant matrices, extraction methods might involve solvent extraction followed by various chromatographic techniques like column chromatography for initial purification and isolation of compounds like this compound. jst.go.jp For biological samples such as cell lysates or fluids, sample preparation might involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate this compound and related metabolites. nih.govmetabolon.comox.ac.uk Avoiding lysis of cells and removing high salt content are important considerations when preparing biological samples for techniques like MS, as these can interfere with analysis. metabolon.com Rapid processing or flash-freezing of biological samples is crucial to preserve the metabolic profile. metabolon.com The chosen sample preparation method must be compatible with the subsequent analytical technique (e.g., HPLC, LC-MS/MS, NMR, spectrophotometry, or fluorometry).
Biotechnological and Sustainable Production Approaches
Plant Cell Culture and Suspension Cultures for In Vitro Production
Plant cell culture techniques, such as callus and suspension cultures, offer a controlled environment for producing bioactive compounds nih.govmdpi.com. These methods allow for the production of considerable amounts of secondary metabolites independent of external factors that can influence their accumulation in whole plants nih.gov. Suspension cultures, in particular, are noted for their potential in rapid and large-scale cell production, which is beneficial when significant biomass is required pjoes.comgoogle.com.
In vitro culture systems can serve as a continuous and reliable source of natural products psu.edu. Compared to tissue and organ culture, plant cell culture is considered a faster and more efficient approach for producing large quantities of secondary metabolites for industrial applications pjoes.com. The process typically involves initiating callus formation from explants, followed by the establishment of cell suspension cultures in a suitable nutrient medium pjoes.compsu.edu. Optimizing the culture medium and conditions is crucial for enhancing cell growth and metabolite synthesis pjoes.comscielo.edu.uy.
Research has demonstrated the successful establishment of cell cultures for the production of various secondary metabolites from medicinal plants, including diosgenin (B1670711) from Dioscorea doryphora, another Dioscorea species psu.edu. While specific detailed research findings on Tokoronin production directly from Dioscorea tokoro cell suspension cultures were not extensively detailed in the search results, the principles and techniques applied to other medicinal plants, including Dioscorea species, highlight the potential of this approach for this compound.
Factors influencing secondary metabolite accumulation in cell cultures include the composition of the culture medium, temperature, and the selection of high-producing cell lines pjoes.com. For instance, studies on Achyrocline flaccida showed that different media compositions impacted callus formation and cell suspension growth, influencing secondary metabolite production scielo.edu.uy.
Metabolic Engineering Strategies for Enhanced Biosynthesis in Host Organisms
Metabolic engineering involves modifying metabolic pathways to increase the production of desired compounds frontiersin.orgnih.gov. This can be achieved by targeting regulatory genes, transporter genes, or enzymes within the biosynthetic pathway frontiersin.org. The goal is to redirect central metabolites towards the synthesis of the target secondary metabolite without negatively impacting the host organism's fitness mdpi.com.
Understanding the complex metabolic pathways and their regulation is crucial for effective metabolic engineering frontiersin.orgmdpi.com. Techniques like CRISPR/Cas9-mediated genome editing have been applied to enhance the accumulation of secondary metabolites in plants by targeting specific genes involved in biosynthetic pathways frontiersin.org. While challenges exist in applying such systems, they offer high accuracy and efficiency for gene modification frontiersin.org.
Metabolic engineering approaches can also involve introducing foreign genes into host organisms (heterologous expression) to produce plant metabolites nih.gov. This can be useful for validating gene functions and, in some cases, for producing plant metabolites in microbial hosts nih.gov.
For compounds like this compound, which are steroidal glycosides, metabolic engineering efforts would focus on the biosynthetic pathway leading to its aglycone (tokorogenin) and the subsequent glycosylation steps. While general principles of metabolic engineering for secondary metabolites, including terpenoids (which share some pathway elements with steroids), are well-established d-nb.info, specific detailed studies on the metabolic engineering of this compound biosynthesis in Dioscorea tokoro or other host organisms were not prominently featured in the search results. However, the successful application of metabolic engineering to enhance the production of other plant secondary metabolites suggests its potential for this compound.
Biotransformation and Chemo-Enzymatic Modification of this compound
Biotransformation and chemo-enzymatic methods involve using biological systems (like enzymes or microorganisms) or a combination of chemical and enzymatic steps to modify existing compounds or synthesize new ones mdpi.comresearchgate.net. These approaches can be used to convert precursors into this compound or to modify this compound itself to create derivatives with potentially altered properties.
Enzymes play a crucial role in the biosynthesis of complex natural products mdpi.com. Chemo-enzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical synthesis, offering powerful tools for creating diverse molecular structures mdpi.comresearchgate.net.
While the search results provided examples of chemo-enzymatic approaches for modifying other types of compounds, such as carbazoles and mRNA caps (B75204) mdpi.comresearchgate.netresearchgate.netrsc.orgtib.eu, specific applications of biotransformation or chemo-enzymatic modification directly related to this compound were not found. However, given the glycosidic nature of this compound, enzymatic deglycosylation or transglycosylation could be potential avenues for modification or synthesis from its aglycone, tokorogenin. Biotransformation using microbial cultures or isolated enzymes could also be explored for converting related steroidal compounds into this compound.
Sustainable Sourcing and Conservation Efforts for Dioscorea tokoro
Sustainable sourcing and conservation efforts for Dioscorea tokoro are essential to ensure the long-term availability of this plant as a source of this compound and to preserve its genetic diversity nih.govglobalgiving.org. Over-harvesting of wild populations due to increasing demand for plant-derived compounds can lead to the depletion of natural resources and threaten biodiversity nih.govmdpi.com.
Conservation strategies for Dioscorea species, including Dioscorea tokoro, involve both ex situ and in situ approaches globalgiving.orgresearchgate.net. Ex situ conservation includes maintaining collections in nurseries, botanical gardens, and seed banks, providing a secure environment and preserving genetic diversity globalgiving.orgresearchgate.net. In situ conservation focuses on protecting the plant within its natural habitat researchgate.net.
Efforts to conserve Dioscorea species also involve research and development to understand their growth cycles, genetic diversity, and conservation needs globalgiving.org. Promoting sustainable harvesting techniques among local communities is crucial to prevent over-exploitation globalgiving.org. Collaboration between botanical institutions, universities, and local communities is vital for successful conservation programs globalgiving.org.
Future Perspectives and Research Directions for Tokoronin
Elucidation of Undiscovered Biological Activities and Therapeutic Potential
While some biological activities of Tokoronin have been investigated, such as its effect on melanogenesis researchgate.netresearchgate.net, there is significant potential for discovering novel activities. Future research should aim to broadly screen this compound against a wider range of biological targets and disease models to uncover its full therapeutic potential. This could include exploring its effects on inflammation, microbial infections, and various cell signaling pathways beyond those already identified. researchgate.netmdpi.com Identifying new biological activities could pave the way for its application in treating a broader spectrum of conditions.
Identification of Novel Molecular Targets and Mechanistic Pathways
Understanding the precise molecular targets and mechanistic pathways through which this compound exerts its effects is crucial for its development as a therapeutic agent. Although this compound has been shown to suppress melanogenesis by inhibiting the phosphorylation of MEK/ERK and subsequently p-MITF and CREB levels, the upstream molecular mechanisms and other potential pathways remain to be fully elucidated. researchgate.netresearchgate.net Future studies should employ techniques such as target identification assays, protein binding studies, and pathway analysis to map the complete network of interactions influenced by this compound. mdpi.comnih.gov This will provide a comprehensive understanding of how this compound modulates cellular processes and contributes to its observed biological activities.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological impact of this compound. nih.govresearchgate.netisaaa.orgnih.gov Future research should integrate these high-throughput approaches to understand how this compound affects gene expression, protein profiles, and metabolic pathways in biological systems. nih.govresearchgate.netisaaa.orgnih.gov This can help identify biomarkers of this compound activity, reveal complex biological responses, and suggest new therapeutic avenues. researchgate.net For instance, metabolomics could help identify metabolic changes induced by this compound treatment, while proteomics could reveal alterations in protein expression and modification. nih.govisaaa.org
Advanced Preclinical Model Development for Specific Disease Areas
To accurately assess the therapeutic potential of this compound, the development and utilization of advanced preclinical models are essential. ucsd.edunih.govnih.gov Future research should focus on employing more complex and clinically relevant in vitro and in vivo models that better mimic human disease conditions. ucsd.edunih.govnih.gov This includes using co-culture systems, 3D cell models, organoids, and genetically engineered animal models that recapitulate specific aspects of diseases potentially treatable with this compound. ucsd.edunih.govcrownbio.com Such models will allow for a more accurate evaluation of this compound's efficacy, pharmacokinetics, and pharmacodynamics in a preclinical setting.
Exploration of Synergistic Effects with Other Bioactive Compounds
Investigating the synergistic effects of this compound in combination with other bioactive compounds or established therapeutic agents holds promise for developing more effective treatments. researchgate.netscholarsresearchlibrary.comremedypublications.commdpi.com Future studies should explore combinations of this compound with other natural products or pharmaceutical drugs to determine if they exhibit enhanced biological activities or allow for lower, potentially less toxic, doses of each compound. scholarsresearchlibrary.comremedypublications.commdpi.commedrxiv.org This approach could lead to the development of novel combination therapies with improved efficacy and reduced side effects. scholarsresearchlibrary.commdpi.com
Addressing Research Gaps in Biosynthesis and Bioavailability (preclinical context)
Significant research gaps exist in the understanding of this compound's biosynthesis and bioavailability, particularly in a preclinical context. researchgate.netnih.gov Future research should focus on elucidating the complete biosynthetic pathway of this compound in its natural sources, which could facilitate sustainable production and potential metabolic engineering efforts. researchgate.nethorizonepublishing.comresearchgate.net Furthermore, detailed preclinical studies on this compound's absorption, distribution, metabolism, and excretion (ADME) are necessary to understand its bioavailability and pharmacokinetic profile. nih.gov This includes evaluating different routes of administration and formulation strategies to optimize its delivery and therapeutic efficacy in preclinical models. nih.gov
Q & A
Q. What are the key structural characteristics of Tokoronin, and how can they be experimentally confirmed?
this compound (C₃₃H₅₄O₉) is a triterpenoid saponin with a molecular weight of 594.79 g/mol. Structural confirmation involves:
- Spectroscopic techniques : Nuclear Magnetic Resonance (NMR) for elucidating carbon-hydrogen frameworks and mass spectrometry (MS) for molecular weight validation .
- X-ray crystallography : To resolve 3D atomic arrangements, particularly for novel derivatives or complexes .
- Chromatographic purity checks : High-Performance Liquid Chromatography (HPLC) to ensure ≥95% purity for pharmacological assays .
Q. What natural sources yield this compound, and what extraction methods are recommended?
this compound is primarily isolated from Dioscorea tokoro (Shan Bi Xie). Standard protocols include:
- Solvent extraction : Ethanol/water mixtures for polar saponin isolation.
- Column chromatography : Silica gel or reverse-phase columns for purification .
- Thin-Layer Chromatography (TLC) : For preliminary identification using Rf values and staining reagents (e.g., vanillin-H₂SO₄) .
Advanced Research Questions
Q. How can molecular docking studies be optimized to evaluate this compound’s binding affinity for viral targets like monkeypox DNA polymerase?
- Software selection : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Parameter validation :
- Grid box dimensions: Cover active sites (e.g., ASP439, TYR668 in MPDP) with 20–25 Å spacing .
- Scoring functions: Compare dock scores (e.g., −10.8 kcal/mol for site 1) with positive controls (e.g., known inhibitors) .
Q. What statistical methods address contradictions in this compound’s pharmacological data across studies?
- Meta-analysis : Aggregate data from independent studies to identify trends (e.g., binding affinity variations due to assay conditions) .
- Sensitivity analysis : Test how variables (e.g., pH, temperature) impact IC₅₀ values .
- Error reporting : Use standard deviations (SD) or confidence intervals (CI) for replicates, adhering to ≤3 significant figures unless justified by high-precision instruments .
Q. How should researchers integrate computational and experimental data to validate this compound’s mechanism of action?
- Stepwise validation :
In silico screening : Prioritize targets with high dock scores and conserved binding motifs.
In vitro assays : Measure enzyme inhibition (e.g., MPDP IC₅₀) using fluorescence-based polymerase activity assays .
Structural biology : Co-crystallize this compound with target proteins to confirm docking predictions .
- Data alignment : Use Bland-Altman plots to assess agreement between computational and experimental binding energies .
Q. What are best practices for presenting this compound’s pharmacological data in manuscripts?
- Tables : Summarize key findings (e.g., dock scores, hydrogen bond residues) (Table 1).
- Figures : Depict binding poses, dose-response curves, and purity chromatograms .
- Reproducibility : Include detailed protocols for extraction, docking, and assays in Supplementary Materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
